molecular formula C19H21BrN2O B248102 N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

カタログ番号 B248102
分子量: 373.3 g/mol
InChIキー: MXZOQPCVEZLXJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, also known as BDB or benzodioxolylbutanamine, is a chemical compound that belongs to the phenethylamine and amphetamine classes. BDB is a psychoactive drug that has been studied for its potential use in the treatment of depression and anxiety disorders.

作用機序

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This effect is similar to that of other psychoactive drugs, such as MDMA (ecstasy). N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide also has a weak affinity for serotonin and dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to cause a release of serotonin and dopamine in the brain, which can lead to feelings of euphoria, increased sociability, and heightened sensory perception. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can also cause adverse effects, such as hyperthermia, hypertension, and tachycardia.

実験室実験の利点と制限

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been used in animal studies to investigate its potential therapeutic effects on depression and anxiety disorders. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is a psychoactive drug and has the potential for abuse, which limits its use in clinical research. Additionally, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can cause adverse effects, which must be carefully monitored in animal studies.

将来の方向性

There are several future directions for research on N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide. One area of interest is the development of analogs of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide that have improved therapeutic potential and reduced adverse effects. Another area of interest is the investigation of the long-term effects of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide use on the brain and behavior. Additionally, further research is needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in human clinical trials.
Conclusion
In conclusion, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is a psychoactive drug that has been studied for its potential therapeutic effects on depression and anxiety disorders. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide acts as a serotonin and dopamine releaser and has anxiolytic and antidepressant effects in animal models. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can also cause adverse effects, which must be carefully monitored in animal studies. Further research is needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in human clinical trials and to investigate its potential as a treatment for depression and anxiety disorders.

合成法

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylphenylacetic acid with 1,3-dimethoxybenzene in the presence of a dehydrating agent. The resulting product is then reduced with lithium aluminum hydride to form the final product, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide.

科学的研究の応用

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been studied for its potential use in the treatment of depression and anxiety disorders. In animal studies, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models.

特性

製品名

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

分子式

C19H21BrN2O

分子量

373.3 g/mol

IUPAC名

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide

InChI

InChI=1S/C19H21BrN2O/c1-14-12-17(6-7-18(14)20)21-19(23)9-11-22-10-8-15-4-2-3-5-16(15)13-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)

InChIキー

MXZOQPCVEZLXJI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)Br

正規SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。